Piperonyloyl chloride

Catalog No.
S671889
CAS No.
25054-53-9
M.F
C8H5ClO3
M. Wt
184.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperonyloyl chloride

Piperonyloyl chloride eliminates peptide coupling reagents in N-acylation of D-tryptophan derivatives, enabling quantitative yields for tadalafil synthesis. Its rigid 1,3-dioxolane ring provides precise receptor fit, while 3,4-dimethoxybenzoyl chloride introduces steric clashes and reduced target affinity. Key advantages: • High electrophilicity ensures rapid Schotten-Baumann acylations. • Avoids costly EDC/HOBt or HATU activation steps. • Consistent supply, ≥98% purity, ready for scale-up.

CAS Number

25054-53-9

Product Name

Piperonyloyl chloride

IUPAC Name

1,3-benzodioxole-5-carbonyl chloride

Molecular Formula

C8H5ClO3

Molecular Weight

184.57 g/mol

InChI

InChI=1S/C8H5ClO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2

InChI Key

ZRSGZIMDIHBXIN-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)Cl

The exact mass of the compound Piperonyloyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1,3-Benzodioxole-5-carbonyl chloride, 3,4-Methylenedioxybenzoyl chloride, Piperonyloyl chloride, Piperonyl chloride, 3,4-(Methylenedioxy)benzoyl chloride

Purity

≥98%

Package Size

5 g, 25 g

Piperonyloyl chloride (CAS 25054-53-9) is a highly reactive, structurally constrained acylating agent characterized by a benzene ring fused to a 1,3-dioxolane (methylenedioxy) moiety. In industrial procurement and pharmaceutical manufacturing, it is primarily sourced as a direct precursor for introducing the piperonyl group into complex active pharmaceutical ingredients (APIs), most notably phosphodiesterase type 5 (PDE5) inhibitors like tadalafil, as well as various alkaloids and agrochemicals [1]. Its high electrophilicity allows for rapid, high-yielding Schotten-Baumann-type acylations without the need for expensive peptide coupling reagents, making it a critical building block for scalable process chemistry [1].

Research Fit

Reactive acylating agent for pharma and agrochemical synthesis
Electron-rich methylenedioxy group modifies acylation reactivity
Crystalline solid suited for controlled laboratory use

Substituting piperonyloyl chloride with its free acid counterpart (piperonylic acid) introduces significant process inefficiencies, requiring stoichiometric amounts of expensive and atom-inefficient coupling agents (e.g., EDC/HOBt or HATU) and complicating downstream purification [1]. Furthermore, attempting to substitute the piperonyl moiety with a seemingly similar electron-rich analog like 3,4-dimethoxybenzoyl chloride alters the steric profile of the resulting molecule [2]. The rigid, coplanar 1,3-dioxolane ring provided by piperonyloyl chloride is critical for specific receptor binding, whereas the flexible methoxy groups of the dimethoxy analog create steric clashes that drastically reduce target affinity and alter solubility profiles, rendering them non-interchangeable in rational drug design [2].

Substitution Risk

Methylenedioxy substitution alters electronic nature and acylation kinetics versus unsubstituted benzoyl chlorides

Quantifiable solvolysis rate differences indicate non-equivalent performance in sensitive synthetic sequences

Alternative acylating agents may not provide equivalent reactivity or selectivity, risking lower yields or side reactions

Process Efficiency: Direct Acylation vs. Coupling Agent Dependency

In the large-scale synthesis of tadalafil intermediates, the acylation of D-tryptophan methyl ester hydrochloride using piperonyloyl chloride and triethylamine in dichloromethane proceeds to quantitative (100%) yield within 2 hours at 0-25 °C [1]. In contrast, utilizing the baseline free acid (piperonylic acid) requires complex reagent mixtures (e.g., EDCI, HOBt, DMAP) to achieve comparable yields (88%), significantly increasing the mass intensity, raw material costs, and workup complexity [2].

Evidence DimensionAcylation yield and reagent requirement
Target Compound Data100% yield using only Et3N base (2 hours)
Comparator Or BaselinePiperonylic acid (88% yield requiring EDCI, HOBt, and DMAP)
Quantified Difference12% higher yield with elimination of 3 stoichiometric coupling reagents
ConditionsAmide bond formation in CH2Cl2 at room temperature

Eliminating expensive coupling agents reduces API manufacturing costs and simplifies downstream purification, making the acid chloride the strictly preferred procurement choice for scale-up.

Solvent Sensitivity
Class-level inference
l = 0.30 ± 0.05 m = 0.71 ± 0.02
Supports solvent-dependent reactivity prediction
Based on 27 solvent mixtures at 25 °C

Reactivity and Yield in Sterically Hindered Aryl Amidation

When synthesizing complex benzoxazole and benzamide antitumor analogs, the choice of acyl chloride significantly impacts the reaction efficiency. Acylation of sterically hindered, halogenated anilines (e.g., 2-bromo-fluoroanilines) with piperonyloyl chloride yields the corresponding amides in 70-71% yield [1]. In contrast, utilizing the in-class substitute 3,4-dimethoxybenzoyl chloride under identical conditions results in a depressed yield of 40-43%, likely due to the increased steric bulk and rotational freedom of the two methoxy groups compared to the constrained dioxolane ring [1].

Evidence DimensionIsolated yield in hindered N-acylation
Target Compound Data70-71% isolated yield
Comparator Or Baseline3,4-dimethoxybenzoyl chloride (40-43% isolated yield)
Quantified Difference27-31% absolute increase in isolated yield
ConditionsAcylation of 2-bromo-fluoroanilines in pyridine at room temperature

Higher electrophilicity and reduced steric hindrance of the constrained dioxolane ring ensure viable yields even with poorly nucleophilic or hindered substrates.

Mechanistic Probe
Class-level inference
kMeOH/kMeOD = 1.16 k50%MeOD-50%D2O = 1.12
Supports unimolecular (SN1) solvolysis mechanism
Measured in MeOH/MeOD and 50% MeOD-D2O at 25 °C

Structural Rigidity for Target Specificity (Receptor Binding Profile)

The methylenedioxy ring provided by piperonyloyl chloride is not merely an electron-donating group; it acts as a conformationally locked, flat pharmacophore. In the development of PDE5 inhibitors like tadalafil, this rigid 1,3-benzodioxole system is critical for optimal insertion into the enzyme's binding pocket[1]. Substituting this moiety with the unconstrained 3,4-dimethoxy analog leads to a loss of coplanarity, introducing steric clashes that drastically reduce binding affinity and functional activity, proving that the two acyl chlorides are not functionally interchangeable in drug design [1].

Evidence DimensionPharmacophore coplanarity and target affinity
Target Compound DataRigid, flat 1,3-dioxolane ring enables specific pocket fitting
Comparator Or Baseline3,4-dimethoxybenzoyl chloride (flexible, non-coplanar methoxy groups)
Quantified DifferenceCritical loss of binding affinity due to steric clashes in the unconstrained analog
ConditionsStructure-Activity Relationship (SAR) in PDE5 inhibitor design

Procurement for specific API synthesis cannot substitute the piperonyl group with dimethoxy analogs without destroying the molecule's biological efficacy.

Product Selectivity
Reported
S = 0.5 – 1.9 (ester/acid)
Predicts product distribution in alcohol/water mixtures
Various alcohol/water binaries at 25 °C

Large-Scale Synthesis of PDE5 Inhibitors (e.g., Tadalafil)

Directly utilizing piperonyloyl chloride for the N-acylation of D-tryptophan derivatives ensures quantitative yields without the need for peptide coupling agents, streamlining the multi-step synthesis of tadalafil and related analogs [1].

Synthesis of Conformationally Restricted Alkaloid Analogs

Ideal for medicinal chemistry programs requiring the introduction of a flat, electron-rich aryl group. The constrained methylenedioxy ring minimizes entropic penalties during receptor binding compared to flexible dialkoxyaryls [1].

Preparation of Hindered Aryl Amides

Selected over 3,4-dimethoxybenzoyl chloride when acylating poorly nucleophilic or sterically hindered anilines, ensuring higher isolated yields due to the reduced steric profile of the fused dioxolane ring [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pyrrolophenanthridone alkaloid synthesis
Reliable N-acyl indole formation with defined reactivity
Kinetic data support predictable acylation performance
Kinetic probe for solvent reactivity
Characterized solvolysis mechanism and solvent sensitivity
Benchmark solvent nucleophilicity and ionizing power
Electron-rich moiety in bioactive SAR studies
Efficient introduction of methylenedioxybenzoyl pharmacophore
Distinct electronic profile influences biological activity trends

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Piperonyloyl chloride

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